2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride
Description
Structural Identity and Nomenclature
The compound’s IUPAC name, 2-[ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride , reflects its core structure:
- Core backbone : A 2-methylpropanoic acid (isobutyric acid) moiety.
- Functional groups : A tertiary amine group (ethyl(methyl)amino) attached to the central carbon atom.
- Counterion : Hydrochloride salt, enhancing solubility and stability.
Key Structural Features
| Feature | Description | Source |
|---|---|---|
| Molecular Formula | C₇H₁₆ClNO₂ (assuming hydrochloride salt) | Inferred |
| Molecular Weight | ~181.66 g/mol (estimated from analogs) | |
| SMILES | CC(C)(C(=O)O)N(C)CC.Cl | Analogous |
The compound’s tertiary amine group and geminal dimethyl substitution confer steric hindrance and amphiphilic properties, influencing its reactivity and solubility.
Historical Context in Amino Acid Chemistry
This compound belongs to a broader class of N-alkylated amino acids , which have been explored for over a century. Early studies focused on synthesizing non-proteinogenic amino acids like 2-aminoisobutyric acid (AIB), a structurally related compound found in meteorites and fungal antibiotics.
Evolution of Research
The compound’s design aligns with contemporary trends in medicinal chemistry, where steric bulk and amine modifications are used to modulate bioactivity.
Classification within N-Alkylated Non-Proteinogenic Amino Acids
This compound is classified as a tertiary amine-substituted non-proteinogenic amino acid . This category includes compounds like 2-(dimethylamino)-2-methylpropanoic acid (CID 151418) and 2-(diethylamino)-2-methylpropanoic acid (CID 22902537), which share analogous structures.
Comparative Classification
The compound’s ethyl(methyl)amino group positions it between dimethyl and diethyl analogs in terms of steric and electronic effects.
Significance in Chemical and Biochemical Research
While direct studies on this compound are sparse, its structural analogs highlight potential applications:
Pharmaceutical Intermediates
N-Alkylated amino acids serve as intermediates in synthesizing drugs with modified pharmacokinetics. For example:
- Anticancer agents : Derivatives with tertiary amines show enhanced permeability and selectivity in targeting cancer cells.
- Central nervous system (CNS) drugs : Structural modifications enable blood-brain barrier penetration.
Foldamer Research
The compound’s tertiary amine and branching mimic thorpe-ingold effects, which stabilize helical conformations in peptides. This property is exploited in designing peptidomimetics or foldamers with controlled secondary structures.
Buffering Agents
Amino acid derivatives often act as buffers in biochemical assays. The compound’s pKa near physiological pH (estimated 5.5–6.5 based on analogs) may enable pH stabilization in enzymatic reactions.
Properties
IUPAC Name |
2-[ethyl(methyl)amino]-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5-8(4)7(2,3)6(9)10;/h5H2,1-4H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFOQBDBAGHBLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)(C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-52-0 | |
| Record name | Alanine, N-ethyl-N,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride involves several steps. One common method includes the reaction of an amino acid with chlorotrimethylsilane and methanol. The amino acid is first taken in a round-bottom flask, and freshly distilled chlorotrimethylsilane is added slowly while stirring. Methanol is then added, and the resulting solution or suspension is stirred at room temperature . Industrial production methods may vary, but they generally follow similar principles of chemical synthesis and purification.
Chemical Reactions Analysis
2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate. For example, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and potassium carbonate in toluene provides 2-(2-nitrophenyl)acrylate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
-
Drug Development
The compound is utilized in the synthesis of various derivatives that exhibit biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Its role in drug development is crucial due to its ability to modify biological pathways and interact with specific molecular targets. -
Neurotransmitter Interaction Studies
Research indicates that 2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride may enhance cholinergic signaling and potentiate dopaminergic activity while partially inhibiting serotonin pathways. This dual action suggests potential therapeutic applications for neurological disorders like depression and Parkinson's disease. -
Synthesis of Indole Derivatives
The compound serves as a precursor for synthesizing indole derivatives, which are important in the development of new pharmaceuticals. Indole derivatives are known for their diverse biological activities, making this application particularly valuable in medicinal chemistry . -
Biological Buffering Agent
It functions as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is essential for various biological experiments .
Case Study 1: Neurotransmitter Modulation
A study examined the effects of this compound on neurotransmitter systems. Results indicated that it could enhance dopaminergic signaling while inhibiting serotonin uptake, suggesting its potential use in treating mood disorders.
Case Study 2: Synthesis and Biological Evaluation
Research focused on synthesizing derivatives of this compound and evaluating their biological activities. The findings highlighted the compound's versatility in creating new pharmacological agents with enhanced activity against various diseases .
Mechanism of Action
The exact mechanism of action of 2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is not well-documented. it is known to interact with various molecular targets and pathways. For instance, it may display cholinergic properties and potentiate dopamine while partially inhibiting serotonin . Further research is needed to fully understand the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key differences between the target compound and structurally related molecules from the evidence:
Key Observations:
Aromatic substituents (e.g., methanesulfonylphenyl in or dihydroxyphenyl in ) increase molecular weight and may enhance binding affinity in biological systems.
Functional Group Differences: Ester vs. Acid: The target compound’s free carboxylic acid group (propanoic acid) contrasts with ester derivatives (e.g., ), which are typically more lipophilic but less stable in aqueous environments. Amide vs. Amino Acid: The dihydrochloride salt in features an amide linkage, which reduces ionization compared to the carboxylic acid in the target compound.
Salt Forms: Mono- vs. dihydrochloride salts (e.g., ) influence solubility and crystallinity. The target compound’s single HCl salt likely offers moderate solubility in polar solvents.
Stability and Reactivity
Biological Activity
2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride, a compound with significant biological implications, is increasingly recognized for its diverse pharmacological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₇H₁₆ClNO₂
- Molecular Weight : 181.66 g/mol
- Boiling Point : 155 °C
The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological applications.
The precise mechanism of action for this compound is not thoroughly documented. However, preliminary studies suggest several interactions:
- Cholinergic Properties : It may enhance cholinergic signaling pathways.
- Dopamine Interaction : The compound appears to potentiate dopaminergic activity while partially inhibiting serotonin pathways.
These interactions indicate a potential role in modulating neurotransmitter systems, which could be beneficial in various therapeutic contexts.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antiviral Activity : Indole derivatives synthesized from this compound show antiviral properties, which could be leveraged in drug development.
- Antimicrobial Properties : The compound exhibits activity against various pathogens, including Chlamydia and other Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Its derivatives have been studied for their anti-inflammatory potential, suggesting a broader application in inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of compounds derived from this compound. Results indicated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with concentrations yielding significant inhibition zones. The compounds demonstrated selective action without notable toxicity to human cells, highlighting their potential as therapeutic agents against bacterial infections .
Case Study 2: Neurotransmitter Interaction
Research investigating the interaction of this compound with neurotransmitter systems revealed that it could enhance dopaminergic signaling while partially inhibiting serotonin uptake. This dual action suggests potential applications in treating neurological disorders such as depression or Parkinson's disease.
Comparison with Similar Compounds
To contextualize its activity, a comparison with structurally similar compounds can provide insights into its unique properties.
| Compound Name | Biological Activity |
|---|---|
| 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride | Similar neuroactive properties |
| 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride | Enhanced anti-inflammatory effects |
Both compounds share structural similarities but exhibit distinct biological profiles, emphasizing the importance of structural modifications in determining pharmacological outcomes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride, and how can reaction conditions be adjusted to improve yield and purity?
- Methodological Answer : The synthesis of tertiary amino acid hydrochlorides often involves Boc-protection strategies followed by deprotection and salt formation. For example, coupling L-alanine derivatives with ethyl(methyl)amine under HATU/EDC-mediated conditions can yield the target structure, followed by HCl treatment for salt formation . Reaction optimization may include adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometry of coupling reagents to minimize side products. Continuous flow reactors and advanced purification techniques (e.g., preparative HPLC) are recommended for scale-up .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Analyze , , and DEPT-135 spectra to verify methyl, ethyl, and propanoic acid backbone signals. For example, a singlet at δ 1.4–1.6 ppm corresponds to the 2-methyl group .
- HRMS : Confirm the molecular ion peak (e.g., [M+H] at m/z 181.66) with <2 ppm mass accuracy .
- HPLC : Use a C18 column with a 0.1% TFA/acetonitrile gradient to assess purity (>98%). Impurities can be quantified via spiked reference standards (e.g., related phenoxypropanoic acids) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Common byproducts include N-alkylation overproducts (e.g., diethyl derivatives) due to excess ethylamine. Mechanistic studies using DFT calculations can predict reactivity trends at the amino group. To suppress side reactions:
- Use bulky bases (e.g., DIPEA) to control nucleophilicity .
- Monitor reaction progress in real-time via inline FTIR to detect intermediate species .
- Post-synthesis, employ ion-exchange chromatography to separate charged impurities .
Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions, and what degradation products are formed?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). LC-MS analysis of stressed samples may reveal hydrolysis products (e.g., 2-methylpropanoic acid) or oxidation artifacts (e.g., N-oxide derivatives) .
- pH-Dependent Degradation : Below pH 3, the hydrochloride salt dissociates, increasing susceptibility to nucleophilic attack. Buffered solutions (pH 5–6) enhance stability .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound, such as logP or membrane permeability?
- Methodological Answer :
- Use QSAR models (e.g., SwissADME) to estimate logP (~1.2) and solubility (-3.5 logS).
- Molecular Dynamics Simulations : Analyze interactions with lipid bilayers to predict blood-brain barrier penetration. The ethyl(methyl)amino group may enhance passive diffusion .
Methodological Challenges
Q. How can researchers resolve spectral overlaps in NMR caused by the compound’s methyl and ethyl groups?
- Methodological Answer :
- Apply 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. For example, HSQC can distinguish methyl protons (δ 1.4 ppm) bonded to quaternary carbons .
- Use variable-temperature NMR to reduce rotational averaging of ethyl groups, sharpening split signals .
Q. What strategies are effective for isolating trace impurities (<0.1%) in batches of this compound?
- Methodological Answer :
- LC-MS/MS with MRM : Target specific impurity ions (e.g., m/z 165 for de-ethylated analogs) with a limit of detection <10 ng/mL .
- Preparative TLC : Use silica gel plates with CHCl/MeOH/NHOH (90:9:1) for low-abundance impurity isolation .
Data Contradictions and Validation
Q. How should researchers address discrepancies between theoretical and observed HRMS data for this compound?
- Methodological Answer :
- Isotopic Pattern Analysis : Verify the chlorine isotopic signature (3:1 for /) to confirm molecular formula .
- Internal Calibration : Use lock-mass compounds (e.g., fluorinated phosphazines) to correct mass drift during HRMS runs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
